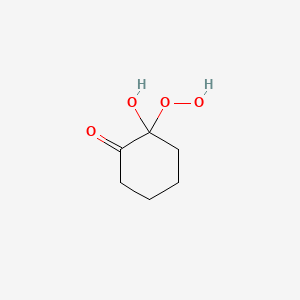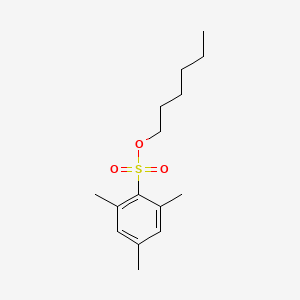
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is a macrocyclic compound that contains multiple ether and ester groups, as well as a thioester group. The molecular formula of this compound is C12H18O8S . It is known for its unique structure, which includes a combination of oxygen and sulfur atoms within a large ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione can be achieved through a multi-step process involving the reaction of monoaza-18-crown-6 with 4-acetylaminobenzenesulfonyl chloride in the presence of triethylamine and dioxane . The reaction mixture is maintained at room temperature for one hour, followed by filtration and evaporation of the filtrate to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ether and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted ethers or esters.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione involves its ability to form stable complexes with metal ions and other molecules. The macrocyclic structure allows for the formation of host-guest complexes, where the macrocycle acts as the host and the guest molecule is encapsulated within the ring . This interaction is facilitated by hydrogen bonding and other non-covalent interactions, which enhance the stability and specificity of the complexes formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16-Phenyl-1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
- 2,3-Bis-(2-chloro-phenyl)-1,4,7,10,13-Pentaoxa-cyclopentadecane
Uniqueness
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is unique due to the presence of both oxygen and sulfur atoms within its macrocyclic structure. This combination allows for diverse chemical reactivity and the formation of stable complexes with a wide range of guest molecules. The presence of thioester groups also provides additional reactivity compared to similar compounds that lack sulfur atoms.
Propriétés
Numéro CAS |
79687-38-0 |
|---|---|
Formule moléculaire |
C12H18O8S |
Poids moléculaire |
322.33 g/mol |
Nom IUPAC |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-3,14,17-trione |
InChI |
InChI=1S/C12H18O8S/c13-10-7-18-8-12(15)21-9-11(14)20-6-4-17-2-1-16-3-5-19-10/h1-9H2 |
Clé InChI |
NQVYWSHBYVOBJU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)CSC(=O)COCC(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
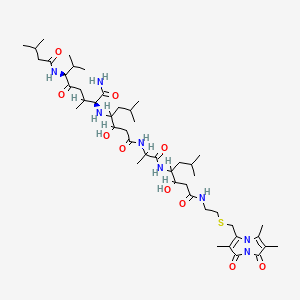
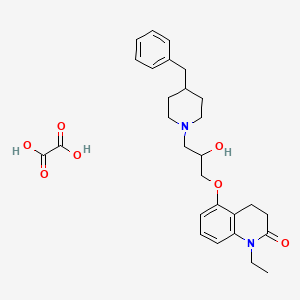
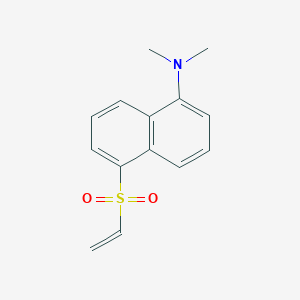


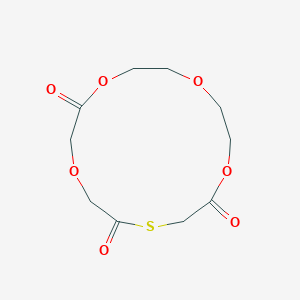

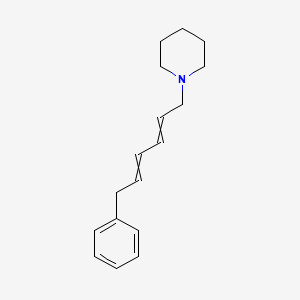
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
